N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The acetyl and methylsulfonyl groups are then introduced through subsequent reactions involving acetic anhydride and methanesulfonyl chloride, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted benzamides or thiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.
Biology: N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide has shown potential as a bioactive molecule in biological studies. It can be used to investigate enzyme inhibition, receptor binding, and other biological interactions.
Medicine: This compound has been explored for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the modulation of biological pathways. The acetyl and methylsulfonyl groups contribute to the compound's binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: These compounds share a similar thiazole core and acetyl group but differ in the substituents on the benzamide moiety.
2-(Methylsulfonyl)benzamide derivatives: These compounds have a similar benzamide structure but lack the thiazole ring.
Uniqueness: N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylsulfonyl)benzamide is unique due to its combination of the thiazole ring and the methylsulfonyl group, which provides distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-6-4-5-7-11(10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAPWLWHPFFMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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